molecular formula C19H13Cl2F3N4O3S2 B2759219 5-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide CAS No. 391869-74-2

5-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide

Cat. No.: B2759219
CAS No.: 391869-74-2
M. Wt: 537.35
InChI Key: KOPVGJLWGYVNQF-UHFFFAOYSA-N
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Description

5-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide is a complex organic compound that features a unique combination of functional groups, including chloro, trifluoromethyl, anilino, oxoethyl, sulfanyl, thiadiazol, and methoxybenzamide

Properties

IUPAC Name

5-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F3N4O3S2/c1-31-14-5-3-10(20)7-11(14)16(30)26-17-27-28-18(33-17)32-8-15(29)25-13-6-9(19(22,23)24)2-4-12(13)21/h2-7H,8H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPVGJLWGYVNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: This involves the substitution of a leaving group by a nucleophile

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or hydrogen chloride. This is often used to form the thiadiazole ring.

    Oxidation and Reduction: These reactions are used to introduce or modify functional groups, such as the oxoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the oxoethyl group, potentially converting it to an alcohol.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxoethyl group can produce alcohols.

Scientific Research Applications

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiadiazole ring and subsequent modifications to introduce the desired substituents. The synthetic pathway can include:

  • Formation of Thiadiazole : The initial step involves creating the thiadiazole ring through cyclization reactions.
  • Introduction of Substituents : Subsequent reactions allow for the introduction of the chloro and trifluoromethyl groups, followed by the addition of the methoxybenzamide moiety.

This synthetic approach emphasizes the importance of selecting appropriate reagents and conditions to ensure high yields and purity of the final product.

Antiviral Activity

Research has indicated that compounds containing thiadiazole rings exhibit antiviral properties. For instance, studies have shown that derivatives with similar structures can inhibit viral replication in various models. The incorporation of sulfonamide functionalities into thiadiazoles has been linked to enhanced antiviral activity against tobacco mosaic virus (TMV) .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal effects. For example, studies on related compounds have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Compounds with similar structural frameworks have been evaluated for their anticancer properties. Preliminary studies indicate that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific application of this compound in cancer therapy remains an area for further exploration.

Case Study 1: Antiviral Activity Against TMV

In a study investigating antiviral agents against TMV, several thiadiazole derivatives were synthesized and tested for their efficacy. Among these, compounds structurally related to 5-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide showed promising results with approximately 50% inhibition rates . This highlights the potential for further development as antiviral agents.

Case Study 2: Antimicrobial Screening

A series of thiadiazole derivatives were screened for antimicrobial activity against various pathogens. Results indicated that certain compounds demonstrated significant antibacterial effects, suggesting that modifications to the structure could enhance efficacy . The potential application in treating resistant strains of bacteria is noteworthy.

Mechanism of Action

The mechanism of action of 5-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors. The presence of the anilino and thiadiazole groups indicates that it could inhibit certain enzymatic pathways or modulate receptor activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chloro groups but lacks the thiadiazole and methoxybenzamide moieties.

    N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide): This compound contains the chloro and trifluoromethyl groups but differs in its overall structure and functional groups.

Uniqueness

The uniqueness of 5-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide lies in its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

5-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring, a methoxybenzamide moiety, and a trifluoromethyl-substituted phenyl group. Its synthesis typically involves multi-step reactions that incorporate various chemical transformations to achieve the desired structural features.

Synthetic Route Overview

  • Formation of Thiadiazole : The thiadiazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of Substituents : Electrophilic aromatic substitution is used to introduce the trifluoromethyl and chloro groups onto the phenyl ring.
  • Final Coupling : The final step involves coupling the thiadiazole with the methoxybenzamide moiety, often facilitated by coupling agents.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within biological systems. The presence of the thiadiazole moiety is particularly notable for its role in enzyme inhibition and receptor modulation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives containing thiadiazole rings demonstrate significant antibacterial and antifungal properties. For instance, compounds with similar scaffolds have been reported to inhibit the growth of various pathogens including Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential : Some research highlights the potential of thiadiazole derivatives in cancer therapy due to their ability to induce apoptosis in cancer cells. This is often mediated through the inhibition of specific kinases involved in cell proliferation .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. Preliminary data suggest it may act as a moderate inhibitor, comparable to established inhibitors like physostigmine .

Case Studies

  • Antimicrobial Efficacy : A study assessing various thiadiazole derivatives found that certain modifications led to enhanced activity against Candida albicans and other fungal strains. The presence of electron-withdrawing groups like trifluoromethyl was noted to improve potency .
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that compounds similar to this compound exhibited cytotoxic effects, leading researchers to explore their mechanisms further .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis
Enzyme InhibitionAChE/BChE inhibition

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazol-2-yl scaffold followed by sequential functionalization. Key steps include:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) at 80–100°C .
  • Sulfanyl linkage : Coupling via nucleophilic substitution using mercapto intermediates in polar aprotic solvents (e.g., DMF) with base catalysis (e.g., K₂CO₃) .
  • Amidation : Reaction with activated carbonyl derivatives (e.g., chloroformates) under inert atmospheres to prevent hydrolysis . Optimization strategies :
  • Temperature control (±5°C) during cyclization improves regioselectivity.
  • Solvent polarity adjustments (e.g., DMSO vs. DMF) affect reaction rates and byproduct formation .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization enhances purity (>95% by HPLC) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure?

A combination of spectroscopic and chromatographic methods is critical:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl and methoxy groups) and detects stereochemical impurities .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks with <5 ppm error) .
  • X-ray crystallography : Resolves absolute configuration using SHELXL refinement (R-factor < 0.05 for high-resolution data) .
  • HPLC : Monitors purity (>98% at 254 nm) and identifies degradation products under stress conditions (e.g., acidic/basic hydrolysis) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or compound stability issues. Methodological approaches include:

  • Dose-response standardization : Use fixed IC₅₀ protocols across cell lines (e.g., NCI-60 panel) with controls for solvent effects (e.g., DMSO <0.1%) .
  • Stability profiling : Pre-incubate the compound in assay buffers (pH 7.4, 37°C) and quantify degradation via LC-MS .
  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability data to distinguish direct vs. indirect effects . Example : Inconsistent cytotoxicity data may result from differential membrane permeability; address this by measuring intracellular concentrations via LC-MS/MS .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

SAR studies require systematic structural modifications and functional testing:

  • Substituent variation : Replace the trifluoromethyl group with -CF₂H or -OCF₃ to assess hydrophobicity impacts on target binding .
  • Scaffold hopping : Compare thiadiazole vs. triazole cores using molecular docking (e.g., AutoDock Vina) to predict binding affinity shifts .
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., carbonyl groups) via alanine scanning mutagenesis in target proteins . Table 1 : SAR trends from analogous compounds
Substituent PositionModificationBiological Activity ChangeReference
Thiadiazole C-5-SCH₂→ -OCH₂↓ Anticancer potency
Benzamide para-position-OCH₃ → -NO₂↑ Enzyme inhibition

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

Integrate molecular dynamics (MD) and QSAR to predict interactions:

  • Docking simulations : Use crystal structures of target proteins (e.g., PDB IDs) to map binding pockets. For example, the trifluoromethyl group may occupy hydrophobic pockets in kinase domains .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .
  • QSAR models : Train on datasets of IC₅₀ values and descriptors (e.g., logP, polar surface area) to prioritize synthetic targets .

Q. What are the key considerations for validating crystallographic data of this compound?

Rigorous validation ensures structural accuracy:

  • Data quality : Collect high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to reduce thermal motion artifacts .
  • Refinement protocols : Use SHELXL for anisotropic displacement parameters and TWIN/BASF commands for twinned crystals .
  • Validation tools : Check for outliers in bond lengths/angles using CCDC Mercury and resolve disorder with PART instructions .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (e.g., cooling rates, stirring speeds) to minimize batch-to-batch variability .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate targets with siRNA knockdowns .
  • Data reporting : Adhere to FAIR principles by depositing crystallographic data in the Cambridge Structural Database (CSD) .

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